N-cyclopropyl-N-(oxolan-3-ylmethyl)-3-pyrazin-2-ylpropanamide
Description
N-cyclopropyl-N-(oxolan-3-ylmethyl)-3-pyrazin-2-ylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, an oxolan-3-ylmethyl moiety, and a pyrazin-2-ylpropanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-cyclopropyl-N-(oxolan-3-ylmethyl)-3-pyrazin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(4-1-13-9-16-6-7-17-13)18(14-2-3-14)10-12-5-8-20-11-12/h6-7,9,12,14H,1-5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMLOISKMSNAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCOC2)C(=O)CCC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(oxolan-3-ylmethyl)-3-pyrazin-2-ylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Oxolan-3-ylmethyl Group Introduction: The oxolan-3-ylmethyl moiety can be synthesized by reacting an appropriate oxirane with a nucleophile.
Pyrazin-2-ylpropanamide Backbone Construction: The pyrazin-2-ylpropanamide backbone is typically formed through a condensation reaction between a pyrazine derivative and a propanamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(oxolan-3-ylmethyl)-3-pyrazin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-N-(oxolan-3-ylmethyl)-3-pyrazin-2-ylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(oxolan-3-ylmethyl)-3-pyrazin-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(oxolan-3-ylmethyl)methanesulfonamide
- N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide
Uniqueness
Compared to similar compounds, N-cyclopropyl-N-(oxolan-3-ylmethyl)-3-pyrazin-2-ylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the oxolan-3-ylmethyl moiety enhances its solubility and bioavailability. The pyrazin-2-ylpropanamide backbone contributes to its potential therapeutic activities, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
